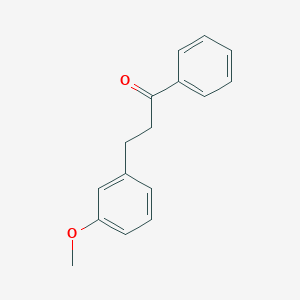

3-(3-Methoxyphenyl)propiophenone

Vue d'ensemble

Description

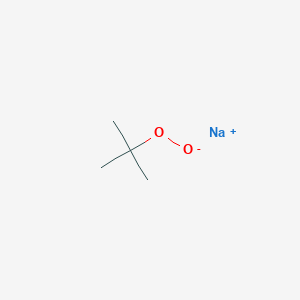

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)propiophenone derivatives involves several methodologies, including microwave- and ultrasound-assisted semisynthesis from isomeric mixtures of phenylpropenes. This process is highlighted by its rapid and practical approach, producing methoxylated propiophenones efficiently in minutes through catalytic reactions and subsequent oxidation steps (Joshi, Sharma, & Sinha, 2005).

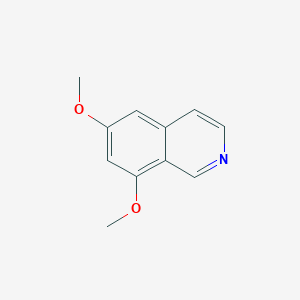

Molecular Structure Analysis

Structural and spectral elucidation of methoxylated propiophenone derivatives, including 3-(3-Methoxyphenyl)propiophenone, has been carried out using density functional theory (DFT) and various spectroscopic techniques. These studies provide insights into optimized structural parameters, electron localization, and molecular orbital energies, offering a comprehensive understanding of the molecule's electronic properties (Revathi et al., 2021).

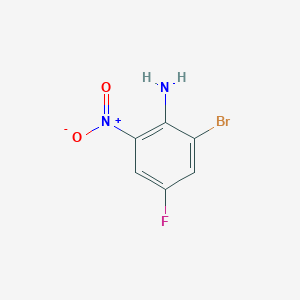

Chemical Reactions and Properties

The chemical reactivity and properties of 3-(3-Methoxyphenyl)propiophenone derivatives have been explored through experimental and theoretical chemical analyses. Studies include non-covalent interaction analyses in different solutions, identification of electrophilic sites, and hyperconjugative interactions, providing valuable insights into the compound's behavior in various chemical environments (Revathi et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of methoxylated propiophenones focus on their spectral and thermal characteristics. Crystallographic studies reveal details about the compound's solid-state structure, helping to understand its stability and behavior under different temperatures (Kula, Mazur, & Rzączyńska, 2007).

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)propiophenone are characterized by its interactions in molecular docking studies, highlighting its potential as a kinase inhibitor and its interactions with breast cancer and anti-malarial receptors. These studies showcase the compound's potential in drug discovery and its interactions at the molecular level (Revathi et al., 2021).

Applications De Recherche Scientifique

Semisynthesis of Natural Methoxylated Propiophenones : A study demonstrated a rapid semisynthesis method for natural methoxylated propiophenones, using microwave and ultrasound assistance. This method can be applied to the synthesis of various propiophenones, including 3-(3-Methoxyphenyl)propiophenone (Joshi, Sharma, & Sinha, 2005).

Structural and Spectral Analysis for Drug Discovery : A 2021 study explored the structural, spectral, and electronic properties of synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds, with potential as protease kinase inhibitors, showing relevance in drug discovery (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

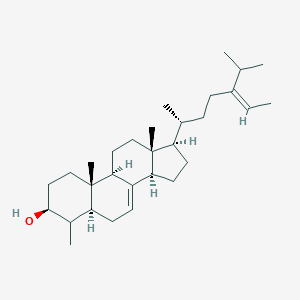

Cancer Chemoprevention : A derivative of 3-(3-Methoxyphenyl)propiophenone, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, was identified as a promising cancer chemopreventive agent. This compound has shown effectiveness in colon and tongue cancer chemoprevention (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Photovoltaic Research : In the context of polymer-based photovoltaic cells, compounds related to 3-(3-Methoxyphenyl)propiophenone, like PCBM, have been extensively studied for their efficacy in solar cell applications (Dang, Hirsch, & Wantz, 2011).

Electrochemical Hydrogenation : The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been successfully performed, yielding 3-(methoxyphenyl)propanoic acids. This process demonstrates the compound's potential in organic synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Orientations Futures

3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), has been suggested to have several beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement . This could indicate potential future directions for research into similar compounds like 3-(3-Methoxyphenyl)propiophenone.

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMZBKFYZJWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306695 | |

| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)propiophenone | |

CAS RN |

15101-68-5 | |

| Record name | NSC179364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

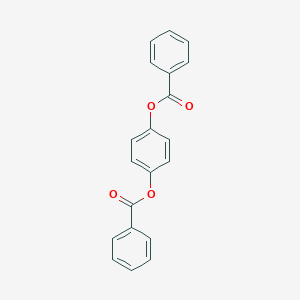

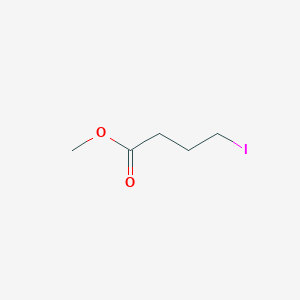

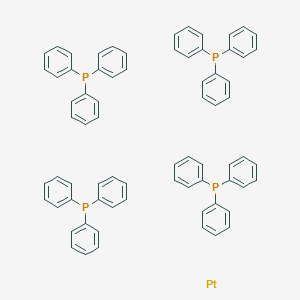

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)